
Methyl 3-Aminopyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Aminopyridazine-4-carboxylate is a chemical compound belonging to the category of pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring structure with two nitrogen atoms. This class of compounds has been studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
- A series of methyl-2-aminopyridine-4-carboxylate derivatives, including close analogs of Methyl 3-Aminopyridazine-4-carboxylate, have been synthesized and characterized by various techniques such as FT-IR and 1H NMR spectral studies (Nagashree, Mallu, Mallesha, & Bindya, 2013).
- The synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate provides insight into the synthetic pathways that can be adapted for the synthesis of Methyl 3-Aminopyridazine-4-carboxylate (Shi Qunfeng et al., 2012).
Molecular Structure Analysis
- Methylated pyridazine derivatives, including Methyl 3-Aminopyridazine-4-carboxylate, exhibit interesting structural features such as tautomeric forms and specific intermolecular interactions (Katrusiak, Piechowiak, & Katrusiak, 2011).
- The crystalline structure of similar compounds, like 4-aminopyridine derivatives, shows the potential for diverse molecular interactions and arrangements (Montis & Hursthouse, 2012).
Chemical Reactions and Properties
- Reactions of methylated pyridazine derivatives, including the bromination, oxidation, and amination of these compounds, are essential for understanding their chemical behavior (Yang Shao-juan, 2012).
- The interaction of similar compounds with DNA and their antimicrobial activity highlight the potential biological interactions of Methyl 3-Aminopyridazine-4-carboxylate (Abu-Youssef et al., 2010).
Physical Properties Analysis
- The lipophilicity and specific intermolecular interactions of methylated pyridazine derivatives are important physical properties that can influence their applications and behavior in different environments (Katrusiak, Piechowiak, & Katrusiak, 2011).
Chemical Properties Analysis
- The chemical properties of Methyl 3-Aminopyridazine-4-carboxylate can be inferred from studies on similar compounds, such as their antimicrobial activities and the ability to form complexes with various ions (Nagashree, Mallu, Mallesha, & Bindya, 2013); (Abu-Youssef et al., 2010).
科学的研究の応用
Synthesis and Biological Activity
Methyl 3-Aminopyridazine-4-carboxylate is a derivative of aminopyridines, a class of heterocyclic compounds notable for their diverse pharmacological activities. Research has focused on the synthesis of various aminopyridine derivatives, including methyl 3-aminopyridazine-4-carboxylate, to explore their potential biological activities. These compounds have shown a range of biological effects, leading to their investigation in drug development and other applications. The synthesis processes involve complex coordination with metals and are influenced by factors such as solvent choice and isomeric forms, which can impact the yield and purity of the final product. The biological activities of these compounds are diverse, making them of interest in the development of new pharmacological agents (Orie, Duru, & Ngochindo, 2021).
Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy
Methyl 3-Aminopyridazine-4-carboxylate derivatives have been explored in the context of photodynamic therapy (PDT), particularly in efforts to enhance the accumulation of protoporphyrin IX (PpIX), a crucial component in the effectiveness of PDT. Strategies to increase PpIX accumulation include the use of penetration enhancers and pretreatment methods to optimize the delivery of photosensitizing agents like 5-aminolaevulinic acid (ALA) or its derivatives. Such approaches aim to improve the clinical outcomes of PDT by ensuring higher concentrations of PpIX in treated tissues, thereby enhancing the therapeutic effects (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Toxicology and Environmental Impact
The toxicological aspects of methyl 3-aminopyridazine-4-carboxylate and its derivatives are also a significant area of study. Understanding the toxic effects and potential environmental impact of these compounds is crucial for assessing their safety in various applications. Research in this area focuses on elucidating the mechanisms of toxicity, identifying potential adverse effects, and evaluating the environmental persistence and degradation of these compounds. Such studies are essential for ensuring that the use of methyl 3-aminopyridazine-4-carboxylate derivatives in scientific and industrial applications is both safe and sustainable (Zhang, Leung, Kwok, Bao, & Lam, 2008).
Safety And Hazards
特性
IUPAC Name |
methyl 3-aminopyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGDGLCYQQXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Aminopyridazine-4-carboxylate | |
CAS RN |
1256633-18-7 |
Source


|
| Record name | 4-Pyridazinecarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
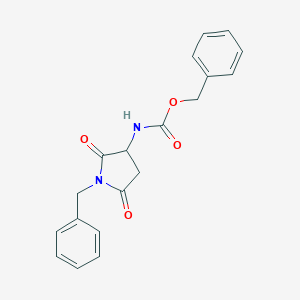

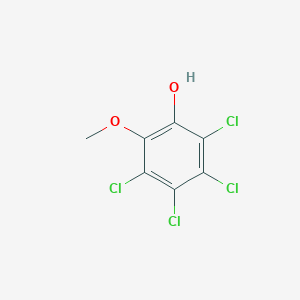
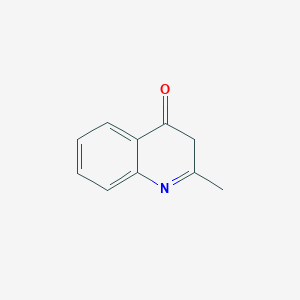


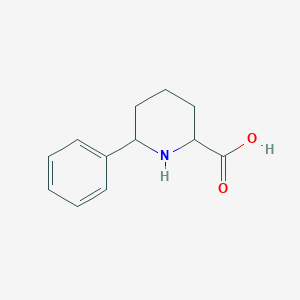

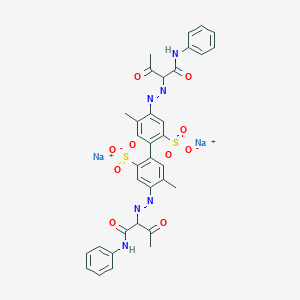
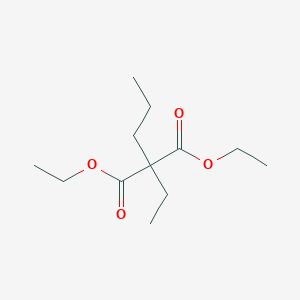
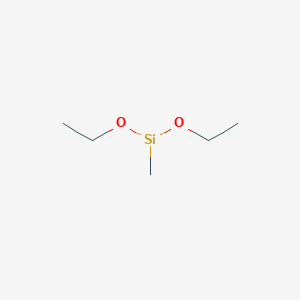
![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)
